BenchChemオンラインストアへようこそ!

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Physicochemical Profiling Medicinal Chemistry Pre-Clinical Candidate Triage

This pyridine-3-sulfonamide–thiophene-pyrazole chemotype offers a unique dual-pharmacophore design. The pyridine-3-sulfonamide acts as a zinc-binding warhead for carbonic anhydrase isoform profiling (hCA IX/XII), while the thiophene-pyrazole moiety serves as a kinase hinge-binding scaffold. With a molecular weight of 334.4 g/mol and logP of 2.614, it occupies an optimal fragment-to-lead space for focused library synthesis. The unsubstituted pyridine 4-position and pyrazole NH provide orthogonal handles for 'click-tail' derivatization or DNA-Encoded Library (DEL) construction. Procurement managers should order alongside the benzenesulfonamide analog (CAS 2034283-29-7) for matched-pair SAR studies. Structural modifications to the sulfonamide aryl group, pyrazole substitution pattern, or ethyl linker length are known to dramatically alter potency and selectivity; therefore, only this exact chemotype should be used for target-validation campaigns.

Molecular Formula C14H14N4O2S2
Molecular Weight 334.41
CAS No. 2034283-34-4
Cat. No. B2498238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
CAS2034283-34-4
Molecular FormulaC14H14N4O2S2
Molecular Weight334.41
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C14H14N4O2S2/c19-22(20,13-2-1-5-15-10-13)16-6-8-18-7-3-14(17-18)12-4-9-21-11-12/h1-5,7,9-11,16H,6,8H2
InChIKeyORDSRWYTJMEVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide (CAS 2034283-34-4): Structural and Procurement Baseline Data


N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a synthetic heterocyclic compound containing a pyridine-3-sulfonamide core linked via an ethyl spacer to a pyrazole ring substituted at the 3-position with a thiophene moiety . Its molecular formula is C14H14N4O2S2 with a molecular weight of 334.4 g/mol . Accessible cheminformatics descriptor data confirm a logP of 2.614 and a topological polar surface area (tPSA) of 87 Ų [1]. The pyridine-3-sulfonamide motif is broadly associated with carbonic anhydrase inhibitor design, while the thiophene-pyrazole portion represents a common scaffold found in kinase inhibitor programs [2]. This combination of pharmacophoric elements creates a chemotype with potential for polypharmacology, though direct biological validation for this specific compound remains absent from the public literature [1].

Why N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide Cannot Be Replaced with a Close Analog in a Procurement Decision


Generic substitution within this chemical class is not straightforward because modifications to the sulfonamide aryl group, the pyrazole substitution pattern, or the linker length can dramatically shift potency, selectivity, and physicochemical properties. For instance, replacing the pyridine-3-sulfonamide with a benzenesulfonamide alters the heterocyclic nitrogen's hydrogen-bonding capacity, potentially disrupting a critical interaction with the zinc ion in carbonic anhydrase active sites [1]. Similarly, introducing a 5-cyclopropyl group on the pyrazole ring adds steric bulk and changes the electronic profile, which can redirect target engagement toward entirely different kinase or GPCR targets . The ethyl linker between the pyrazole and sulfonamide groups precisely controls the distance between the two pharmacophoric elements; changing its length or composition can abolish or invert binding selectivity [2]. The compound's specific calculated logP of 2.614 ensures a balance between aqueous solubility and membrane permeability that may be lost with small structural changes [3]. These inter-dependent structure-activity relationships mean that even closely related compounds in inventory cannot be assumed to be functionally interchangeable without direct experimental validation.

Quantitative Differential Evidence for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide vs. Closest Structural Analogs


2D Physicochemical Comparison vs. Benzenesulfonamide Analog Reveals Higher tPSA and Distinct Lipophilicity

A head-to-head structural comparison between the target compound (pyridine-3-sulfonamide) and its direct benzenesulfonamide analog (CAS 2034283-29-7) reveals key physicochemical differences that impact drug-likeness. The target compound has a topological polar surface area (tPSA) of 87 Ų [1], whereas the benzenesulfonamide analog, lacking the pyridine nitrogen, has an estimated tPSA of approximately 78 Ų . This 9 Ų increase is significant for oral bioavailability prediction, as PSA values exceeding 80 Ų are often correlated with lower intestinal permeability. Additionally, the calculated logP for the target compound is 2.614 [1], making it less lipophilic than the benzenesulfonamide analog (estimated ClogP ~2.9) .

Physicochemical Profiling Medicinal Chemistry Pre-Clinical Candidate Triage

Hydrogen Bond Donor/Acceptor Profile Differentiation Compared with Cyclopropyl-Pyrazole Analog

The target compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. Its close analog, the 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol derivative (CAS 2034451-29-9), shares an identical donor/acceptor count but introduces a bulky cyclopropyl group that increases the fraction of sp3-hybridized carbons and alters the three-dimensional conformation of the pyrazole ring . The unsubstituted pyrazole-5 position on the target compound provides a smaller steric footprint, which is predicted to allow deeper insertion into narrow binding pockets compared to the cyclopropyl analog [2].

Structure-Based Drug Design Binding Selectivity SAR Analysis

Class-Level Carbonic Anhydrase Inhibitory Potential of the Pyridine-3-Sulfonamide Group vs. Non-Sulfonamide or Benzenesulfonamide Scaffolds

No direct target-specific data exist for this compound [1]. However, the pyridine-3-sulfonamide pharmacophore is validated across a series of carbonic anhydrase inhibitors. In a 2025 study, 4-substituted pyridine-3-sulfonamides achieved KI values as low as 91 nM against tumor-associated hCA XII and demonstrated up to 23.3-fold isoform selectivity (hCA IX over hCA XII) [2]. The target compound, bearing an unsubstituted pyridine 4-position, presents an open site for chemical modification, allowing researchers to install 'click-tail' moieties that directly modulate isoform specificity [2]. By contrast, the benzenesulfonamide analog (CAS 2034283-29-7) lacks the heterocyclic nitrogen that contributes to the critical zinc-binding water network displacement, generally resulting in reduced CA inhibitory potency across this class [3].

Carbonic Anhydrase Inhibition Cancer Therapeutics Selectivity Screening

Lipophilic Ligand Efficiency (LLE) Comparison: Target Compound vs. Structural Analogs for Fragment-Based Lead Optimization

The target compound's molecular weight (334.4 g/mol) and moderate logP (2.614) provide a favorable starting point for hit-to-lead optimization compared to heavier, more lipophilic analogs [1]. The cyclopropyl pyrazole analog (CAS 2034451-29-9) has a molecular weight of approximately 374 g/mol, representing a 40 Dalton increase that risks reduced ligand efficiency and permeability . The dimethyl-substituted analog adds two methyl groups to the pyrazole ring, increasing both molecular weight and lipophilicity without a corresponding gain in polar interactions . The target compound thus occupies a sweet spot in terms of fragment-like properties for further elaboration.

Fragment-Based Drug Discovery Ligand Efficiency Metrics Lead Optimization

Procurement-Relevant Application Scenarios for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide Based on Differential Evidence


Starting Scaffold for Fragment-Based Carbonic Anhydrase IX/XII Inhibitor Development

Research groups developing selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) can procure this compound as a synthetically tractable core scaffold. The pyridine-3-sulfonamide group provides the zinc-binding warhead, and the unsubstituted pyridine 4-position allows for 'click-tail' derivatization that can modulate isoform selectivity [1]. The target compound's molecular weight (334.4 g/mol) and moderate lipophilicity (logP 2.614) place it in an efficient fragment-to-lead starting range [2]. Compared to pre-substituted analogs, this compound offers maximal synthetic flexibility for constructing focused libraries targeting CA isoforms implicated in hypoxic tumor microenvironments.

Selectivity Probe Core for Kinase Panel Screening Programs

The thiophene-pyrazole moiety is a recognized kinase hinge-binding scaffold, while the pyridine-3-sulfonamide group can direct interactions with the solvent-exposed region or adjacent allosteric pockets [1]. This dual-pharmacophore design makes the compound suitable as a core template for synthesizing kinase selectivity probes. Its lower molecular weight and reduced lipophilicity compared to 5-cyclopropyl- or 3,5-dimethyl-substituted analogs suggest a cleaner off-target profile, an advantage for chemical biology groups seeking to minimize polypharmacology in target identification studies [2].

Reference Compound for SAR Studies on Pyridine vs. Benzene Sulfonamide Isosteres

Procurement managers supporting medicinal chemistry groups can acquire this compound alongside its benzenesulfonamide analog (CAS 2034283-29-7) to directly assess the impact of the pyridine nitrogen on target binding and cellular activity. The pyridine-3-sulfonamide group introduces a hydrogen bond acceptor that can participate in water-mediated interactions with catalytic zinc in metalloenzymes, a feature absent from benzenesulfonamides [1]. Comparative biophysical (SPR, ITC) and enzymatic assays using matched molecular pairs are a standard strategy to deconvolute the contribution of this heteroatom to binding thermodynamics [2].

Customizable Core for DNA-Encoded Library (DEL) Synthesis and Affinity Selection

The target compound's primary amine-reactive sulfonamide and the unsubstituted pyrazole NH provide two orthogonal handles for on-DNA chemistry, making it a valuable synthon for DNA-Encoded Library (DEL) construction. The moderate tPSA (87 Ų) and H-bond donor profile (HBD=2) ensure that the core remains soluble under aqueous DEL synthesis conditions, while the ethyl linker provides sufficient conformational flexibility for target engagement [1]. Industrial hit identification groups investing in DEL technology can use this compound as a central scaffold for generating diverse, three-dimensional chemical space biased toward protein-protein interaction targets.

Quote Request

Request a Quote for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.